4-Amino-3-(4-hydroxybutoxy)benzoic acid
Overview
Description
4-Amino-3-(4-hydroxybutoxy)benzoic acid is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group, a hydroxybutoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-hydroxybutoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 3-hydroxybenzoic acid, is nitrated to form 3-hydroxy-4-nitrobenzoic acid.
Reduction: The nitro group in 3-hydroxy-4-nitrobenzoic acid is reduced to an amino group, yielding 4-Amino-3-hydroxybenzoic acid.
Etherification: The hydroxy group in 4-Amino-3-hydroxybenzoic acid is then etherified with 4-hydroxybutanol to form this compound
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-hydroxybutoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
4-Amino-3-(4-hydroxybutoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-hydroxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but lacks the hydroxybutoxy group.
3-Hydroxy-4-aminobenzoic acid: Similar structure but with different positioning of functional groups.
4-Aminobenzoic acid: Lacks both the hydroxy and hydroxybutoxy groups .
Uniqueness
4-Amino-3-(4-hydroxybutoxy)benzoic acid is unique due to the presence of the hydroxybutoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-3-(4-hydroxybutoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c12-9-4-3-8(11(14)15)7-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKYWUPGSPAUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCCCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.